molecular formula C19H17NO3 B5730468 N-[2-(hydroxymethyl)phenyl]-2-(2-naphthyloxy)acetamide

N-[2-(hydroxymethyl)phenyl]-2-(2-naphthyloxy)acetamide

Cat. No. B5730468
M. Wt: 307.3 g/mol
InChI Key: KUYNBTCARKOGBS-UHFFFAOYSA-N
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Description

N-[2-(hydroxymethyl)phenyl]-2-(2-naphthyloxy)acetamide, also known as Compound 1, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various diseases. In

Mechanism of Action

The mechanism of action of N-[2-(hydroxymethyl)phenyl]-2-(2-naphthyloxy)acetamide 1 is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. This pathway plays a crucial role in the regulation of inflammation and immune responses. By inhibiting this pathway, N-[2-(hydroxymethyl)phenyl]-2-(2-naphthyloxy)acetamide 1 may be able to reduce inflammation and pain.
Biochemical and Physiological Effects:
N-[2-(hydroxymethyl)phenyl]-2-(2-naphthyloxy)acetamide 1 has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, N-[2-(hydroxymethyl)phenyl]-2-(2-naphthyloxy)acetamide 1 has been shown to have antioxidant effects and may be able to protect against oxidative stress. It has also been shown to have neuroprotective effects and may be able to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(hydroxymethyl)phenyl]-2-(2-naphthyloxy)acetamide 1 is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, its anti-inflammatory and analgesic properties make it a promising candidate for the treatment of various diseases. However, one limitation of N-[2-(hydroxymethyl)phenyl]-2-(2-naphthyloxy)acetamide 1 is its limited solubility in water, which may make it difficult to administer in certain contexts.

Future Directions

There are several future directions for the study of N-[2-(hydroxymethyl)phenyl]-2-(2-naphthyloxy)acetamide 1. One potential direction is the investigation of its potential as a treatment for neurodegenerative diseases. Another potential direction is the exploration of its potential as a treatment for cancer, as it has been shown to have anti-tumor effects in some studies. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(hydroxymethyl)phenyl]-2-(2-naphthyloxy)acetamide 1 and its potential side effects.

Synthesis Methods

The synthesis of N-[2-(hydroxymethyl)phenyl]-2-(2-naphthyloxy)acetamide 1 involves a multi-step process that requires the use of several reagents and solvents. The first step involves the reaction of 2-naphthol with 2-bromoethanol in the presence of potassium carbonate to form 2-(2-hydroxyethyl)naphthalene. This intermediate is then reacted with 2-chloro-N-(2-hydroxybenzyl)acetamide in the presence of potassium carbonate to form N-[2-(hydroxymethyl)phenyl]-2-(2-naphthyloxy)acetamide 1.

Scientific Research Applications

N-[2-(hydroxymethyl)phenyl]-2-(2-naphthyloxy)acetamide 1 has been extensively studied in the scientific community for its potential therapeutic applications. One study showed that N-[2-(hydroxymethyl)phenyl]-2-(2-naphthyloxy)acetamide 1 has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Another study demonstrated that N-[2-(hydroxymethyl)phenyl]-2-(2-naphthyloxy)acetamide 1 has analgesic effects by reducing pain sensitivity in mice.

properties

IUPAC Name

N-[2-(hydroxymethyl)phenyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c21-12-16-7-3-4-8-18(16)20-19(22)13-23-17-10-9-14-5-1-2-6-15(14)11-17/h1-11,21H,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYNBTCARKOGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=CC=C3CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(hydroxymethyl)phenyl]-2-naphthalen-2-yloxyacetamide

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